molecular formula C5H9Cl2N3 B12092018 Pyridine-2,3-diamine dihydrochloride CAS No. 71477-20-8

Pyridine-2,3-diamine dihydrochloride

Cat. No.: B12092018
CAS No.: 71477-20-8
M. Wt: 182.05 g/mol
InChI Key: MEKKCDZXQANIPF-UHFFFAOYSA-N
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Description

Pyridine-2,3-diamine dihydrochloride is the salt form of a valuable aromatic diamine, offered to enhance solubility and stability for research and development applications. This compound serves as a versatile and crucial precursor in medicinal chemistry and organic synthesis, particularly for constructing nitrogen-containing heterocyclic scaffolds . Its primary research value lies in its role as a building block for synthesizing fused bicyclic heterocycles, such as pyrido[2,3-d]pyrimidines and pyrido[3,2-d]pyrimidines . These structures are of significant interest in drug discovery due to their broad-spectrum pharmacological activities. The molecule's two adjacent amino groups on the pyridine ring allow for sequential and regioselective cyclization reactions. Researchers utilize it to form the pyrimidine ring using various synthons, leading to diverse chemical libraries for biological screening . Given the established importance of pyridine-based rings in FDA-approved pharmaceuticals for conditions such as cancer, Alzheimer's disease, and infectious diseases , this compound provides a strategic starting point for developing new therapeutic agents. It is also used in the synthesis of complex molecules for other applications, including materials science. Handling and Safety: This chemical is for research use only and is not intended for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. As a research compound, its specific pharmacological and toxicological profiles may not be fully characterized.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71477-20-8

Molecular Formula

C5H9Cl2N3

Molecular Weight

182.05 g/mol

IUPAC Name

pyridine-2,3-diamine;dihydrochloride

InChI

InChI=1S/C5H7N3.2ClH/c6-4-2-1-3-8-5(4)7;;/h1-3H,6H2,(H2,7,8);2*1H

InChI Key

MEKKCDZXQANIPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)N.Cl.Cl

Origin of Product

United States

Chemical Profile

Systematic and Common Nomenclature

The compound is most formally known by its IUPAC name, pyridine-2,3-diamine dihydrochloride . nih.gov However, it is also referred to by several other names and synonyms in chemical literature and databases.

Type Name
IUPAC NameThis compound
Common Name2,3-Diaminopyridine (B105623) dihydrochloride
SynonymsPyridine (B92270), 2,3-diamino-, dihydrochloride; 2,3-Pyridinediamine dihydrochloride

This table provides a summary of the common and systematic names for the compound.

Reduction of Nitro-Substituted Pyridine Precursors

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder. lookchem.comguidechem.com Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₉Cl₂N₃
Molecular Weight 182.06 g/mol
Appearance White to light yellow crystalline powder lookchem.comguidechem.com
Solubility Soluble in water guidechem.com
Melting Point Information not consistently available

This interactive table outlines the primary physicochemical properties of this compound.

Structural Elucidation

The molecular structure of this compound consists of a pyridine ring substituted with two amino groups at the C2 and C3 positions. In the dihydrochloride salt form, protons from hydrogen chloride are associated with the basic nitrogen atoms. Information from the crystal structure of the free base, 2,3-diaminopyridine, reveals that the molecule is not perfectly planar. nih.gov The amino groups are slightly out of the plane of the pyridine ring. nih.gov In the crystal lattice, molecules are connected by a network of N-H···N hydrogen bonds. nih.gov The crystal structure of the dihydrochloride would exhibit similar hydrogen bonding patterns, with the chloride ions also participating in the hydrogen bond network.

Chemical Reactivity and Transformations of Pyridine 2,3 Diamine Dihydrochloride

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring, being electron-deficient, influences the molecule's susceptibility to substitution reactions.

Nucleophilic Substitution Reactions

The pyridine ring is generally more susceptible to nucleophilic substitution than benzene, a characteristic attributed to the electronegative nitrogen atom. wikipedia.org This makes positions 2 and 4 of the pyridine ring particularly reactive towards nucleophiles. wikipedia.orgquora.comstackexchange.com The reaction proceeds through an addition-elimination mechanism, where the intermediate anionic species is stabilized by the nitrogen atom. stackexchange.comquimicaorganica.org While nucleophilic attack at position 3 is significantly slower, the presence of leaving groups can facilitate substitution. wikipedia.orgquimicaorganica.org Common nucleophiles that react with pyridine derivatives include alkoxides, thiolates, and amines. wikipedia.org

Electrophilic Substitution Patterns

In contrast to its reactivity with nucleophiles, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene, resembling the reactivity of nitrobenzene. wikipedia.org This reduced reactivity is due to the deactivating effect of the electronegative nitrogen atom, which draws electron density from the ring. uoanbar.edu.iq Electrophilic substitution, when it occurs, preferentially takes place at the 3- and 5-positions, which are the most electron-rich carbon atoms in the ring. wikipedia.orgquimicaorganica.orgquora.com

Direct nitration and sulfonation of pyridine are generally sluggish and require harsh reaction conditions. wikipedia.orgquimicaorganica.org For instance, nitration can be achieved using nitronium tetrafluoroborate (B81430) (NO₂BF₄), often requiring the use of sterically or electronically screened pyridine derivatives. wikipedia.org Similarly, sulfonation is difficult but can yield pyridine-3-sulfonic acid, sometimes facilitated by a mercury(II) sulfate (B86663) catalyst. wikipedia.org In contrast, bromination and chlorination of pyridine proceed more readily. wikipedia.org The reactivity towards electrophiles can be enhanced by converting the pyridine to its N-oxide, which promotes substitution at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com The oxygen atom can subsequently be removed. wikipedia.org

Reactions of the Amine Functionalities

The two amine groups on the pyridine ring are key sites for a variety of chemical transformations.

Oxidation Reactions

The amine functionalities of pyridine-2,3-diamine can undergo oxidation. While specific studies on the direct oxidation of pyridine-2,3-diamine dihydrochloride (B599025) are not extensively detailed in the provided results, the general chemistry of aminopyridines suggests that the amino groups can be susceptible to oxidation. The pyridine ring itself can be oxidized at the nitrogen atom to form a pyridine N-oxide, a reaction typically achieved with peracids. wikipedia.org This transformation can alter the reactivity of the ring, as mentioned previously. Furthermore, the oxidation of related quinoline (B57606) compounds to form pyridine-2,3-dicarboxylic acid is a known process, indicating the stability of the pyridine core under certain oxidative conditions. google.comgoogle.com

Reduction Reactions

The reduction of the pyridine ring system can lead to various hydrogenated derivatives. Under mild conditions, reduction with reagents like lithium aluminum hydride can yield a mixture of dihydropyridines. wikipedia.org Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, can reduce the pyridine ring to piperidine. uoanbar.edu.iqgoogle.com The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. google.com The reduction of nitro-substituted aminopyridines is a common method for the synthesis of diaminopyridines, employing reagents like iron in acidic ethanol (B145695) or stannous chloride. orgsyn.org

Condensation Reactions and Schiff Base Formation

The vicinal diamine arrangement in pyridine-2,3-diamine makes it a versatile precursor for condensation reactions, particularly for the formation of heterocyclic systems and Schiff bases. ias.ac.inoiccpress.com

Condensation with aromatic aldehydes can yield different products depending on the reaction conditions. ias.ac.in In a neutral solvent like methanol (B129727) at room temperature, the reaction with an equimolar amount of an aldehyde leads to the formation of a 3-arylideneamino-2-aminopyridine, which is a Schiff base. ias.ac.in However, when the reaction is carried out in acetic acid, it facilitates the isomerization of the initially formed Schiff base to a more stable 2-aryl-1H-2,3-dihydroimidazo[4,5-b]pyridine. ias.ac.in Heating this mixture further can lead to oxidation, resulting in a 2-aryl-1H-imidazo[4,5-b]pyridine. ias.ac.in

The formation of Schiff bases from pyridine-2,3-diamine and various aldehydes or ketones is a well-established reaction. oiccpress.comresearchgate.netoiccpress.com These reactions typically involve the condensation of a primary amine with a carbonyl group. oiccpress.com The resulting Schiff bases, also known as imines, contain a C=N double bond and are important ligands in coordination chemistry. oiccpress.comresearchgate.net For instance, the reaction of pyridine-2,3-diamine with pyridoxal (B1214274) hydrochloride in refluxing methanol yields a Schiff base. oiccpress.com Similarly, Schiff bases can be synthesized from 2,6-pyridinedicarbonyl dichloride and various amines, followed by condensation with aldehydes. researchgate.net

The table below summarizes the outcomes of condensation reactions of Pyridine-2,3-diamine with aromatic aldehydes under different conditions. ias.ac.in

Reaction ConditionProduct
Methanol, Room Temperature3-Arylideneamino-2-aminopyridine (Schiff Base)
Acetic Acid, Room Temperature2-Aryl-1H-2,3-dihydroimidazo[4,5-b]pyridine
Acetic Acid, 100°C2-Aryl-1H-imidazo[4,5-b]pyridine

N-Arylation Reactions

The N-arylation of pyridine-2,3-diamine, typically performed with the free base after in-situ neutralization of the dihydrochloride salt, allows for the introduction of aryl substituents onto one or both of the amino groups. This transformation is crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The primary methods employed for this purpose are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the arylation of a wide range of amines, including aminopyridines. wikipedia.orgnih.govresearchgate.net In the context of 2,3-diaminopyridine (B105623), the reaction typically involves the coupling of the diamine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgbeilstein-journals.org

Research has demonstrated the successful N³-arylation of unprotected 3-halo-2-aminopyridines, which are precursors to N³-substituted 2,3-diaminopyridines. nih.gov These reactions utilize specialized palladium precatalysts and ligands, such as RuPhos and BrettPhos, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The choice of ligand is critical and can influence the efficiency and selectivity of the amination process. nih.govnih.gov For instance, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines. wikipedia.org

Key parameters for a successful Buchwald-Hartwig amination of aminopyridines include:

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common catalyst precursors. beilstein-journals.orgnih.gov

Ligand: A variety of electron-rich and sterically hindered phosphine ligands are used, such as XPhos, RuPhos, and BrettPhos, which stabilize the palladium catalyst and facilitate the reaction. beilstein-journals.orgnih.gov

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS). nih.govnih.gov

Solvent: Aprotic solvents like toluene (B28343) or dioxane are typically used. nih.gov

Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.org While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig reaction, it remains a valuable tool for N-arylation. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org

Innovations in the Ullmann reaction have led to the development of milder conditions, often employing copper(I) salts (e.g., CuI) and various ligands to facilitate the coupling. organic-chemistry.org Diamine ligands, for example, have been shown to promote Ullmann-type cross-coupling reactions at or near room temperature. For the N-arylation of aminopyridines, this method provides an alternative to palladium-catalyzed approaches.

Table 1: Comparison of N-Arylation Methods for Aminopyridines

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) Copper (e.g., Cu powder, CuI)
Ligands Phosphine-based (e.g., XPhos, RuPhos, BINAP) Diamines, Phenanthrolines
Reaction Conditions Generally milder temperatures Often requires higher temperatures
Base Strong, non-nucleophilic (e.g., NaOt-Bu, LiHMDS) Often weaker bases (e.g., K₂CO₃)
Substrate Scope Broad, including aryl chlorides Traditionally required activated aryl halides

Formation of Charge Transfer Complexes

Pyridine-2,3-diamine, as an electron-rich molecule, can act as an electron donor to form charge-transfer (CT) complexes with various electron-acceptor molecules. nih.gov The formation of these complexes is characterized by the appearance of a new, often intense, absorption band in the UV-visible spectrum. nih.gov The dihydrochloride form would need to be neutralized to the free base, 2,3-diaminopyridine, to act as an effective electron donor.

Studies have investigated the formation of CT complexes between 2,3-diaminopyridine (DAPY) and several π-electron acceptors in solution. nih.govnih.gov These interactions are typically studied using spectrophotometric methods to determine the stoichiometry and stability of the resulting complexes. nih.gov

Examples of Charge Transfer Complexes:

With Chloranilic Acid and Dihydroxy-p-benzoquinone: 2,3-Diaminopyridine forms 1:1 charge-transfer complexes with chloranilic acid (CHA) and 2,5-dihydroxy-p-benzoquinone (DHBQ) in ethanol. nih.gov Spectroscopic studies, including Job's method of continuous variation and photometric titrations, have confirmed this stoichiometry. nih.gov The stability of these complexes has been evaluated by determining their formation constants (KCT) and other spectroscopic parameters. nih.gov

With Tetrachloro-p-benzoquinone (Chloranil) and Tetracyanoethylene (TCNE): In chloroform, 2,3-diaminopyridine forms CT complexes with chloranil (B122849) and TCNE. nih.gov The stoichiometry of the complex with chloranil is 1:1, while with TCNE it is 1:3 (DAPY:TCNE). nih.gov These complexes have been isolated as solids and characterized by elemental analysis and infrared spectroscopy. nih.gov

The formation of these charge-transfer complexes highlights the electron-donating nature of the 2,3-diaminopyridine molecule, a property derived from the presence of the amino groups and the nitrogen atom within the pyridine ring.

Table 2: Investigated Charge Transfer Complexes with 2,3-Diaminopyridine (DAPY)

Electron Acceptor Abbreviation Stoichiometry (DAPY:Acceptor) Solvent
Chloranilic Acid CHA 1:1 Ethanol
2,5-Dihydroxy-p-benzoquinone DHBQ 1:1 Ethanol
Tetrachloro-p-benzoquinone Chloranil 1:1 Chloroform
Tetracyanoethylene TCNE 1:3 Chloroform

Spectroscopic and Structural Characterization of Pyridine 2,3 Diamine Dihydrochloride

X-ray Crystallographic Analysis

The solid-state structure of Pyridine-2,3-diamine dihydrochloride (B599025), also known as 2-Amino-3-ammoniopyridinium dichloride, has been elucidated through single-crystal X-ray diffraction, offering precise insights into its atomic arrangement and intermolecular forces.

The crystal structure of Pyridine-2,3-diamine dihydrochloride has been determined at a temperature of 100 K. hmdb.ca The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P2₁/c. hmdb.ca

The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were found to be:

a = 10.9770 (2) Å

b = 12.5175 (2) Å

c = 11.6520 (2) Å

β = 98.979 (1)°

The volume of the unit cell is 1581.42 (5) ų, and with a Z value of 8, there are eight formula units of this compound contained within each unit cell. hmdb.ca The asymmetric unit of the compound contains two diprotonated 2,3-diaminopyridine (B105623) cations and four chloride anions. hmdb.ca

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value Reference
Empirical Formula C₅H₉N₃²⁺·2Cl⁻ hmdb.ca
Formula Weight 182.05 hmdb.ca
Crystal System Monoclinic hmdb.ca
Space Group P2₁/c hmdb.ca
a (Å) 10.9770 (2) hmdb.ca
b (Å) 12.5175 (2) hmdb.ca
c (Å) 11.6520 (2) hmdb.ca
β (°) 98.979 (1) hmdb.ca
Volume (ų) 1581.42 (5) hmdb.ca
Z 8 hmdb.ca

The protonation of the 2,3-diaminopyridine molecule to form the dicationic species results in notable changes to its molecular geometry. In the 2,3-diaminopyridinium cations, protonation occurs at the pyridine (B92270) ring nitrogen (N3) and one of the exocyclic amino groups (N6). hmdb.ca This diprotonation leads to slight increases in the C1—N3—C5 and C6—N6—C10 bond angles, which were determined to be 123.65 (14)° and 123.92 (14)° respectively. hmdb.ca These values are enlarged when compared to the corresponding angles in the unprotonated structure of 2,3-diaminopyridine. hmdb.ca The bond lengths within the molecule are reported to be within the normal range. hmdb.ca

Beyond the hydrogen bonding network, the crystal packing is further stabilized by π–π stacking interactions. hmdb.ca These non-covalent interactions occur between the aromatic pyridinium (B92312) rings of adjacent cations. A centroid–centroid distance of 3.695 (1) Å has been measured between interacting rings, indicating a significant attractive force that contributes to the stability of the crystal lattice. hmdb.ca This combination of strong hydrogen bonds and weaker π–π interactions results in an efficiently packed and stable three-dimensional structure. hmdb.ca

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

While detailed, experimentally verified ¹H NMR and ¹³C NMR spectral data specifically for this compound are not widely available in the surveyed literature, data for the parent compound, 2,3-diaminopyridine, can serve as a useful reference point. It is important to note that the protonation to form the dihydrochloride salt would induce significant changes in the chemical shifts.

For the free base, 2,3-diaminopyridine, in a DMSO-d₆ solvent, the following ¹H NMR chemical shifts have been reported: a signal at 7.58 ppm (d, J=4.9 Hz), 6.93 ppm (d, J=1.7 Hz), 6.56 ppm (dd, J=7.3, 4.9 Hz), and a broad signal for the amino protons at 5.22 ppm. spectrabase.com

Upon diprotonation to form this compound, the electron-withdrawing effect of the added protons would cause a general downfield shift (to higher ppm values) for all proton and carbon signals. The protons on the pyridine ring would be deshielded due to the positive charge on the adjacent nitrogen atoms. Similarly, the carbon atoms in the ring would also experience this deshielding effect, resulting in larger chemical shift values in the ¹³C NMR spectrum compared to the neutral molecule. The exact values for the dihydrochloride salt would require experimental determination.

Table 2: List of Chemical Compounds

Compound Name
2-Amino-3-ammoniopyridinium dichloride
2,3-diaminopyridine

Fourier Transform Infrared (FT-IR) Spectroscopy

For the free base, 2,3-diaminopyridine, the FT-IR spectrum displays distinct peaks corresponding to the N-H stretching vibrations of the primary amino groups, typically observed in the range of 3200-3400 cm⁻¹. The spectrum also shows bands related to C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and N-H bending vibrations.

Upon formation of the dihydrochloride salt, significant changes in the FT-IR spectrum are anticipated due to the protonation of the pyridine ring nitrogen and the exocyclic amino groups. The most notable changes would include:

Appearance of N-H⁺ Stretching Bands: Broad and strong absorption bands are expected to appear in the region of 2500-3000 cm⁻¹, which are characteristic of the stretching vibrations of the newly formed N-H⁺ bonds in the pyridinium and ammonium (B1175870) groups.

Shifts in N-H Bending Vibrations: The N-H bending vibrations, typically seen around 1600 cm⁻¹, would likely shift to a different frequency and may change in intensity.

Changes in Ring Vibrations: The protonation of the ring nitrogen will alter the electron distribution within the pyridine ring, leading to shifts in the C=C and C=N stretching frequencies.

A study on a charge transfer complex of 2,3-diaminopyridine noted the involvement of proton transfer, which was substantiated by changes in the FT-IR spectrum, highlighting the sensitivity of this technique to changes in the protonation state of the molecule. nih.gov The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on the known spectra of similar compounds and the principles of infrared spectroscopy.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H⁺ (Ammonium/Pyridinium)2500-3000Stretching
C-H (Aromatic)3000-3100Stretching
N-H (Amino)3200-3400Stretching
C=C, C=N (Pyridine Ring)1400-1600Stretching
N-H1580-1650Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be investigated using UV-Vis spectroscopy. The UV-Vis spectrum of the parent compound, 2,3-diaminopyridine, in ethanol (B145695) exhibits absorption maxima that are characteristic of π → π* and n → π* transitions within the aromatic system and the non-bonding electrons of the nitrogen atoms. nih.gov

For 2,3-diaminopyridine, charge-transfer complexes have been studied, and their UV-Vis spectra show distinct charge-transfer bands. nih.gov In a study conducted in ethanol, the interaction of 2,3-diaminopyridine with electron acceptors resulted in the formation of complexes with new, strong absorption bands. nih.gov

The protonation of the nitrogen atoms in this compound is expected to cause a hypsochromic shift (blue shift) of the absorption maxima compared to the free base. This is because protonation stabilizes the non-bonding electrons on the nitrogen atoms, increasing the energy required for the n → π* transitions. The π → π* transitions may also be affected, though typically to a lesser extent. The table below outlines the anticipated UV-Vis absorption data for this compound in a polar solvent.

Transition Type Expected λmax (nm) Solvent
π → π< 280Ethanol/Water
n → π< 350Ethanol/Water

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is invaluable for confirming its molecular weight and structure. For the free base, 2,3-diaminopyridine (C₅H₇N₃), the molecular weight is 109.13 g/mol . sigmaaldrich.com The mass spectrum of 2,3-diaminopyridine typically shows a molecular ion peak (M⁺) at m/z 109. nih.gov

When analyzing this compound (C₅H₉Cl₂N₃), which has a molecular weight of 182.05 g/mol , the mass spectrum would likely not show a parent peak corresponding to the intact salt. Instead, under typical mass spectrometry conditions (such as electrospray ionization), the molecule would be detected as the protonated free base. The most prominent peak would be expected at m/z 110, corresponding to the [M+H]⁺ ion of 2,3-diaminopyridine. Fragmentation patterns would then follow from this protonated species. The table below details the expected key mass spectrometry peaks.

Ion Expected m/z Interpretation
[C₅H₇N₃+H]⁺110Protonated molecular ion of the free base
[C₅H₇N₃]⁺109Molecular ion of the free base

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. For this compound (C₅H₉Cl₂N₃), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. This calculated composition can then be compared with experimental data to confirm the purity and identity of the compound.

The theoretical elemental percentages for this compound are presented in the table below. Studies on related compounds have utilized elemental analysis to confirm the stoichiometry of newly synthesized complexes, demonstrating the reliability of this method. nih.gov

Element Symbol Atomic Weight ( g/mol ) Percentage (%)
CarbonC12.0132.99
HydrogenH1.014.98
ChlorineCl35.4538.95
NitrogenN14.0123.08

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For Pyridine-2,3-diamine dihydrochloride (B599025), DFT studies are instrumental in elucidating its geometric, electronic, and spectroscopic properties. Recent studies on related diaminopyridine compounds have utilized DFT methods, often with the B3LYP functional and 6–311++G(d,p) basis set, to analyze optimized structures, vibrational frequencies, and electronic properties. tandfonline.comresearchgate.net

The precise three-dimensional arrangement of atoms in Pyridine-2,3-diamine dihydrochloride has been determined experimentally through single-crystal X-ray diffraction. The definitive crystal structure is documented in the Cambridge Crystallographic Data Centre, confirming the molecular conformation in the solid state.

Computational geometry optimization using DFT serves to find the lowest energy structure of a molecule in the gas phase. This theoretical structure can then be compared with experimental X-ray diffraction data. For the this compound cation, DFT calculations would predict the bond lengths, bond angles, and dihedral angles. In the dihydrochloride form, protons are added to the heterocyclic pyridine (B92270) nitrogen and one of the exocyclic amino groups, significantly altering the geometry compared to the neutral molecule. wikipedia.org The C-N bonds within the pyridine ring and the C-N bonds of the amino groups are particularly sensitive to this protonation. Theoretical calculations on similar pyridine derivatives have shown that methods like B3LYP with a 6-311++G(d,p) basis set can accurately predict these parameters. tandfonline.com

Below is a representative table illustrating the kind of structural parameters that are determined through such computational optimizations, with placeholder values.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative).
ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC2-N(H2)1.35
Bond LengthC3-N(H3)+1.38
Bond LengthC2-C31.41
Bond LengthN1(H)+-C21.34
Bond AngleN1(H)+-C2-C3121.0
Bond AngleC2-C3-C4119.5
Dihedral AngleN1(H)+-C2-C3-N(H3)+0.5

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations can map the distribution of these orbitals and compute their energy levels. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino groups, while the LUMO would also be distributed across the π-system. The HOMO-LUMO gap (ΔE) is used to calculate key reactivity descriptors. tandfonline.comnih.gov Studies on proton transfer complexes of other diaminopyridines have used TD-DFT calculations to assign electronic transitions, such as the HOMO→LUMO transition, which correspond to observed UV-Vis absorption bands. nih.gov

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors (Illustrative).
ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--6.8
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO5.3
Ionization PotentialI-EHOMO6.8
Electron AffinityA-ELUMO1.5
Chemical Hardnessη(I - A) / 22.65
Chemical Potentialμ-(I + A) / 2-4.15
Electrophilicity Indexωμ2 / (2η)3.25

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. nih.gov These maps are plotted onto the molecule's electron density surface, using a color scale to denote regions of varying electrostatic potential. Red areas indicate negative potential, rich in electrons and susceptible to electrophilic attack, while blue areas signify positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow regions represent intermediate, near-neutral potential. nih.gov

For the Pyridine-2,3-diaminium dication, MEP analysis would reveal highly positive (blue) regions around the protonated nitrogen atoms of the pyridine ring and the -NH3+ group, indicating these are sites of strong electrostatic repulsion for positive charges and attraction for negative charges. The chlorine counter-ions would exhibit strong negative potential. This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding patterns in the crystal lattice. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugation, hybridization, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective at predicting these vibrational frequencies. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor.

For this compound, theoretical spectra can be correlated with experimental data to provide definitive assignments for each vibrational band. Key vibrational modes of interest include the N-H stretching frequencies of the amino and ammonium (B1175870) groups, the C-H stretching of the pyridine ring, and the ring breathing modes. The protonation of the nitrogen atoms leads to characteristic shifts in these frequencies compared to the neutral 2,3-diaminopyridine (B105623) molecule. tandfonline.com Comparing the experimental IR spectrum of the parent compound with the calculated spectrum of the dihydrochloride salt allows for a precise understanding of how protonation impacts the vibrational dynamics. nist.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes over time.

For this compound, MD simulations could be employed to investigate its behavior in an aqueous solution. Such simulations would model the interactions between the diaminopyridinium dication, the chloride anions, and the surrounding water molecules. Key insights from MD would include the structure and stability of the hydration shells around the charged groups and the dynamics of hydrogen bonding between the compound and water. In the context of medicinal chemistry, MD simulations are also used to study the interaction of small molecules with biological targets like proteins or DNA, providing insights into binding stability and conformational changes upon binding. tandfonline.comresearchgate.net

Quantum Chemical Calculations of Reactivity Descriptors

Detailed research findings from quantum chemical calculations on various aminopyridines, including the closely related isomer 3,4-diaminopyridine, offer a valuable comparative framework for understanding the reactivity of pyridine-2,3-diamine. ijret.org These studies typically involve optimizing the molecular geometry and then calculating various electronic properties.

The energies of the HOMO and LUMO are particularly significant. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. ijret.org A smaller energy gap suggests higher reactivity, lower kinetic stability, and greater polarizability. ijret.org

From the E_HOMO and E_LUMO values, several global reactivity descriptors can be calculated to quantify different aspects of chemical reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -E_LUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2 or approximated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 or approximated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

Table 1: Calculated Frontier Orbital Energies for 3,4-Diaminopyridine

ParameterEnergy (eV)
E_HOMO-0.2828
E_LUMO-0.0195
HOMO-LUMO Gap (ΔE)0.2633
Data sourced from a DFT study on aminopyridines. ijret.org

Table 2: Calculated Global Reactivity Descriptors for 3,4-Diaminopyridine

Reactivity DescriptorValue (eV)
Ionization Potential (I)0.2828
Electron Affinity (A)0.0195
Electronegativity (χ)0.1512
Chemical Hardness (η)0.1317
Chemical Softness (S)7.593
Electrophilicity Index (ω)0.0868
Calculated based on the HOMO and LUMO energies from the cited study. ijret.org

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The strategic placement of the two amino groups in Pyridine-2,3-diamine dihydrochloride (B599025) makes it an ideal precursor for the synthesis of various fused heterocyclic scaffolds. These scaffolds are of significant interest due to their presence in a wide range of biologically active compounds and functional materials.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

A primary application of Pyridine-2,3-diamine dihydrochloride is in the synthesis of imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. rsc.orgresearchgate.net These derivatives are recognized for their broad-spectrum biological activities. rsc.orgresearchgate.net The synthesis typically involves the condensation of the diamine with various reagents.

One common method involves the reaction of 2,3-diaminopyridine (B105623) with carboxylic acids or their functional derivatives. researchgate.net For instance, condensation with substituted benzaldehydes in the presence of an oxidizing agent or under thermal conditions can yield 2-aryl-substituted imidazo[4,5-b]pyridines. rsc.org A notable one-pot synthesis involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, which proceeds via an air-oxidative cyclocondensation to give excellent yields of the desired products. unb.ca

Another approach utilizes a tandem reaction starting from 2-chloro-3-nitropyridine (B167233) and primary amines. researchgate.net The in-situ formed N-substituted pyridine-2,3-diamine is then treated with aldehydes in a water-isopropanol medium, leading to the formation of disubstituted imidazo[4,5-b]pyridine derivatives in high yields. researchgate.net

The following table summarizes representative examples of the synthesis of Imidazo[4,5-b]pyridine derivatives.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
5-bromopyridine-2,3-diamine, benzaldehydeEthanol (B145695), diiodide, reflux6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine- nih.gov
2,3-diaminopyridine, substituted benzaldehydesNitrobenzene, 170 °C2-phenyl-4-azabenzimidazoles61-89 arkat-usa.org
2-chloro-3-nitropyridine, primary amines, aldehydesH2O-IPA, 80 °C then aldehyde addition3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridineExcellent researchgate.net

Derivatization to Other Fused Pyridine (B92270) Systems

The reactivity of this compound extends beyond the formation of imidazo[4,5-b]pyridines, enabling the synthesis of a variety of other fused pyridine systems. These complex heterocyclic structures are often investigated for their potential pharmacological activities.

For example, the regioselective condensation of 2,3-diamino-5-bromopyridine (B182523), a derivative of 2,3-diaminopyridine, with substituted benzaldehydes under mild acidic conditions can generate 2-amino-5-bromo-3-(benzylimino)pyridines. researchgate.netarkat-usa.org These imino-pyridines can be further reduced to their corresponding amino-pyridines, showcasing the versatility of the starting diamine in creating diverse molecular frameworks. arkat-usa.org

The synthesis of novel polyheterocyclic compounds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, has been achieved through multicomponent reactions where a diamine precursor plays a key role. orgsyn.org Although not directly using this compound, these syntheses highlight the importance of the o-diaminopyridine moiety in constructing complex fused systems.

Formation of Dimeric Compounds

The bifunctional nature of Pyridine-2,3-diamine allows for its use in the construction of dimeric and macrocyclic structures. While direct synthesis of dimers from the dihydrochloride salt is not extensively documented, the precursor 2,3-diaminopyridine is a key component in forming larger molecular assemblies. For instance, the synthesis of dimeric magnesium meso-2-pyridylporphyrins has been reported, where the pyridyl group, which can be derived from pyridine-based precursors, plays a crucial role in the self-assembly of the dimeric structure through mutual coordination. nih.gov

Building Block for Complex Molecular Architectures

This compound serves as a fundamental building block for the creation of intricate and complex molecular architectures, including macrocycles and supramolecular structures. nih.govillinois.edu The ability to form stable, fused heterocyclic systems, as discussed previously, is a key feature that is exploited in the design of these larger molecules.

The synthesis of macrocyclic peptides containing a pyridine-based core has been a subject of interest. nih.govillinois.edu These structures are often designed to mimic natural products or to create novel therapeutic agents. For example, pyridine-based macrocycles have been synthesized through enzymatic dehydration of serine followed by a [4+2]-cycloaddition, a process inspired by the biosynthesis of thiopeptide natural products. illinois.edu In a different approach, intramolecular palladium-catalyzed reactions have been used to create constrained peptidomimetics from precursors incorporating a pyridine moiety. rsc.org

The following table provides examples of complex architectures derived from pyridine-based building blocks.

Precursor TypeSynthetic StrategyResulting ArchitectureReference
Peptide with SerineEnzymatic dehydration and [4+2]-cycloadditionPyridine-based macrocyclic peptide illinois.edu
Peptide with Heteroatom NucleophilesIntramolecular palladium-catalyzed cinnamylationConstrained peptidomimetic macrocycles rsc.org
Diaminopyridine-based core templateVarious macrocyclization reactionsMacrocyclic kinase inhibitors rsc.org

Intermediate in the Chemical Synthesis of Dyes

Pyridine-2,3-diamine and its derivatives are valuable intermediates in the synthesis of various classes of dyes, particularly azo dyes. The amino groups on the pyridine ring can be diazotized and coupled with other aromatic compounds to produce intensely colored molecules.

Azo dyes containing a pyridine ring have been reported to exhibit good dyeing properties, including enhanced light fastness and brightness, on synthetic fibers like polyester. researchgate.netnih.govresearchgate.net The synthesis of these dyes often involves the diazotization of an aminopyridine derivative, which can be prepared from precursors like 2,3-diaminopyridine, followed by coupling with a suitable coupling component. unb.canih.gov For example, 2,6-diamino-3-((pyridin-3-yl)azo)pyridine (B1628809) is a known hair dye ingredient, highlighting the commercial application of such compounds. cosmileeurope.eu

The general synthetic route for pyridine-based azo dyes involves:

Diazotization of an amino-substituted pyridine derivative using a reagent like sodium nitrite (B80452) in an acidic medium. unb.canih.gov

Coupling of the resulting diazonium salt with a nucleophilic aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo linkage (-N=N-). unb.canih.gov

Polymer Precursor

The bifunctional nature of this compound, with its two reactive amino groups, makes it a suitable monomer for the synthesis of various polymers. These polymers often exhibit desirable properties such as high thermal stability and specific electronic characteristics due to the incorporation of the pyridine ring into the polymer backbone.

One notable application is in the synthesis of polyimides. A series of polyimides have been prepared through the two-step polymerization of a pyridine diamine monomer with various aromatic dianhydrides. google.com These polyimides have shown good thermal stability and mechanical properties. google.com

Furthermore, pyridine-containing diamines can be used in the synthesis of polyureas. The reaction of a silyl-substituted diamine with a diisocyanate forms a polysilylurea, which can then be hydrolyzed to the corresponding polyurea. The incorporation of the pyridine moiety can influence the final properties of the polymer, such as its solubility and thermal resistance.

The following table lists polymers synthesized using pyridine-based diamine precursors.

Polymer TypeMonomersKey PropertiesReference
PolyimidePyridine diamine and aromatic dianhydridesGood thermal stability, good mechanical properties google.com
PolyureaSilyl-substituted diamine and diisocyanateGood heat and solvent resistance

Coordination Chemistry and Metal Complexes

Ligand Properties of Pyridine-2,3-diamine and its Dihydrochloride (B599025)

Pyridine-2,3-diamine (C₅H₇N₃) is a heterocyclic compound possessing three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the two exocyclic amino group nitrogens. nih.gov This structure allows it to function as a chelate ligand, which can lead to enhanced thermodynamic stability in the resulting coordination compounds compared to those formed with comparable monodentate ligands. nih.gov The presence of donor atoms with different hybridization states (sp² for the pyridine nitrogen and sp³ for the amino nitrogens) provides a flexible molecular framework capable of accommodating a wide variety of metal centers with differing Lewis acidity. nih.gov

The ligand's behavior is highly dependent on pH. It can act as a strictly neutral ligand, or, depending on the conditions, as an anionic or cationic ligand. nih.gov In its dihydrochloride form (C₅H₇N₃·2HCl), the basic nitrogen centers are protonated. For coordination to occur where the diamine acts as a neutral N,N'-donor, deprotonation is typically required. The molecule of pyridine-2,3-diamine is nearly planar, a feature that influences its packing in the solid state and its orientation when coordinating to a metal center. nih.gov The amino groups themselves are not perfectly planar with the aromatic ring. nih.gov This structural characteristic is crucial as it dictates the steric accessibility of the nitrogen lone pairs for metal binding. Pyridine-2,3-diamine can be used to synthesize and modify nitrogen-containing ligands for various chemical reactions. guidechem.com

Synthesis and Characterization of Transition Metal Complexes (e.g., with Zn, Ni(II), Cu(I), Ag(I))

The synthesis of transition metal complexes with pyridine-based ligands generally involves the reaction of the appropriate metal salt with the ligand in a suitable solvent. jscimedcentral.comniscpr.res.in For instance, complexes of Ni(II), Cu(I), and Ag(I) with pyridine have been successfully prepared and characterized. jscimedcentral.com The general procedure involves mixing the metal salt and the ligand, often followed by heating or stirring, with the resulting complex precipitating out of the solution. jscimedcentral.com The solid product is then typically isolated by filtration and may be purified by recrystallization. jscimedcentral.com

A variety of analytical techniques are employed to confirm the formation and elucidate the properties of these complexes:

Elemental Analysis is used to determine the empirical formula and confirm the stoichiometry of the complex. researchgate.nettubitak.gov.tr

Infrared (IR) Spectroscopy helps to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the ligand's functional groups, such as the pyridine ring deformations and N-H stretches, upon complexation are indicative of metal-ligand bond formation. niscpr.res.inresearchgate.net

NMR Spectroscopy (¹H, ¹³C) provides further evidence of complexation in solution, as the chemical shifts of the ligand's protons and carbons are sensitive to changes in their electronic environment upon coordination. nih.gov

UV-Visible Spectroscopy is used to study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. researchgate.netcyberleninka.ru

Molar Conductance Measurements help to determine whether the complex is an electrolyte and to suggest the nature of the coordination sphere. researchgate.net

Magnetic Susceptibility Measurements are used to determine the number of unpaired electrons in the metal center, which aids in assigning the oxidation state and geometry of the complex. niscpr.res.incyberleninka.ru

While extensive data on pyridine-2,3-diamine complexes is specialized, studies on analogous pyridine and aminopyridine complexes provide insight into their expected properties.

Table 1: Physical Properties of Representative Transition Metal Complexes with Pyridine-Type Ligands
Complex FormulaMetal IonColorPhysical StateMelting Point (°C)Key Characteristics
[Ni(Py)₄(SO₃Cl)₂]Ni(II)Light GreenCrystalline Solid-Reported as a hexa-coordinated complex. niscpr.res.in
[Cu(Py)₄(SO₃Cl)₂]Cu(II)BlueCrystalline Solid-Shows tetragonally distorted octahedral structure. niscpr.res.in
[Ag(Py)₂]⁺ ComplexAg(I)---X-ray analysis shows a linear geometry with monodentate pyridine ligands. jscimedcentral.com Photosensitive. jscimedcentral.com
Zn-supported polymerZn(II)-Polymer-Formed with pyridine-2,3-diamine, but crystal structure did not show chelation. nih.gov

Structural Analysis of Metal-Ligand Adducts

For transition metal complexes involving pyridine and its derivatives, several common geometries are observed:

Octahedral: Often found for metal ions like Ni(II) and Co(II), which have a coordination number of six. niscpr.res.inwikipedia.org

Tetrahedral: Can be adopted by complexes of Zn(II), Co(II), and Ni(II). nih.govcyberleninka.ru

Square Planar: Common for d⁸ metal ions such as Ni(II) and Pd(II), and also for Cu(II). nih.govwikipedia.org

Linear: Frequently observed for d¹⁰ metal ions like Ag(I) and Cu(I) with a coordination number of two. jscimedcentral.com

In a reported zinc-supported polymer formed with pyridine-2,3-diamine, the crystal structure analysis revealed the absence of the expected chelate-type building motifs, indicating a different coordination behavior in that specific polymeric framework. nih.gov The analysis of bond angles and distortions in metal-ligand adducts can reveal steric strain, which may influence the complex's reactivity. For example, in certain ruthenium complexes, steric hindrance between a pyridine ligand and bulky ancillary ligands leads to significant distortions from ideal octahedral geometry, which in turn weakens the metal-pyridine bond. acs.org

Table 2: Representative Structural Parameters for Metal-Pyridine Type Interactions
Complex TypeParameterValueSignificance
Ru-Pyridine Complex acs.orgN(pyridine)–Ru–N(ancillary) Angle84.45° - 87.84°Deviation from the ideal 90° indicates steric strain and geometric distortion. acs.org
Ru-N(pyridine) Bond DistanceLargely unaffected by steric bulkSuggests photoreactivity differences are influenced more by bond angle distortions than bond length. acs.org
Sn(II) Amine-Bis(phenolate) Complex rsc.orgCoordination GeometryDistorted pseudo trigonal bipyramidDemonstrates how ligand architecture dictates the final coordination geometry around a metal center. rsc.org
Sn-N Bond Distances2.387(9) Å, 2.599(8) ÅAsymmetric interactions indicating different strengths of the dative bonds from the nitrogen donors. rsc.org

Investigations into Coordination Modes and Stoichiometry

The versatility of Pyridine-2,3-diamine as a ligand stems from its multiple potential donor atoms, which allow for several coordination modes. nih.gov The specific mode adopted depends on the metal ion, reaction conditions, and the presence of other competing ligands.

Bidentate Chelation: The most common expectation for a ligand like pyridine-2,3-diamine is to act as an N,N'-bidentate chelating agent. pvpcollegepatoda.org This typically involves coordination through the pyridine nitrogen and the nitrogen of the amino group at the 2-position, forming a stable five-membered ring. This mode is common for many 2-substituted pyridine ligands. pvpcollegepatoda.org

Bridging Ligand: The ligand can also act as a bridging ligand, where its donor atoms coordinate to two different metal centers. This is a key mechanism for the formation of coordination polymers and metal-organic frameworks. nih.gov

Monodentate Coordination: In some cases, the ligand might coordinate through only one of its nitrogen atoms, acting as a monodentate ligand, similar to pyridine itself. jscimedcentral.com

The stoichiometry of the resulting complexes, which describes the metal-to-ligand ratio, is governed by the coordination preferences of the metal ion and the steric bulk of the ligands. wikipedia.org For many first-row transition metals that favor a coordination number of six, stoichiometries such as 1:2 or 1:3 (metal:diamine ligand) are common, with the remaining coordination sites occupied by anions or solvent molecules. For metals preferring a coordination number of four, a 1:2 ratio is often seen. acs.org For example, complexes with the general formula [M(L)₄X₂], where L is a monodentate pyridine-type ligand and X is an anion, are well-documented for octahedral metals like Ni(II) and Co(II). niscpr.res.in

Role in Materials Science Research

Potential in the Development of New Materials with Tailored Properties

The molecular structure of 2,3-diaminopyridine (B105623), the active component of the dihydrochloride (B599025) salt, makes it a valuable precursor for synthesizing novel materials with customized characteristics. Its ability to act as a chelate ligand allows it to form stable coordination compounds and metal-organic frameworks (MOFs). nih.gov The presence of three potential donor atoms (the two amino nitrogens and the pyridine (B92270) ring nitrogen) enables the formation of complex structures with various metal centers. nih.gov This versatility allows for the design of materials with tailored electronic, optical, and catalytic properties.

A significant area of application is in the synthesis of novel fluorescent materials. For instance, derivatives of 2-aminopyridine (B139424) have been used to create low-molecular-weight luminogens that exhibit a phenomenon known as aggregation-induced emission enhancement (AIEE). beilstein-journals.org In one-pot reactions, functionalized maleimides react with 2-aminopyridine derivatives to produce compounds like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines and N-methyl-4-((pyridin-2-yl)amino)maleimides. beilstein-journals.org These materials, particularly those with an acceptor-donor-acceptor (A-D-A) structure, show enhanced fluorescence in aggregate states, a desirable property for applications in sensors, displays, and diagnostic tools. beilstein-journals.org

Furthermore, 2,3-diaminopyridine is a key intermediate in the synthesis of various heterocyclic compounds, such as 4-azabenzimidazoles, which are explored for their biological activity but also contribute to the library of functional organic molecules available for materials design. arkat-usa.org The synthesis often involves the condensation of the diamine with aldehydes, a reaction that can be controlled to produce specific isomers. arkat-usa.org The ability to selectively synthesize derivatives based on this precursor opens up pathways to new polymers and functional organic materials. nih.govgoogle.com

Surface Chemistry and Adsorption Phenomena Studies

The interaction of pyridine derivatives with surfaces is a critical aspect of their application in materials science, particularly in catalysis and corrosion inhibition. The adsorption of these molecules onto a metal surface can occur through two primary mechanisms: physisorption, which involves electrostatic interactions, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms (N, O, S) and the d-orbitals of the metal. researchgate.net

Studies on pyridine derivatives as corrosion inhibitors reveal that their effectiveness is intrinsically linked to their adsorption behavior on the metal surface. researchgate.net The lone pair electrons on the nitrogen atoms and the π-electrons of the pyridine ring are crucial for this interaction. researchgate.net In acidic environments, these molecules can become protonated, leading to electrostatic attraction to a negatively charged metal surface. Concurrently, the nitrogen heteroatoms can directly donate electrons to the vacant d-orbitals of the metal, forming a protective coordinate bond. This dual-mode interaction leads to the formation of a stable, adsorbed film that isolates the metal from the corrosive environment.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the adsorption mechanism of pyridine derivatives. These studies investigate parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's ability to donate and accept electrons, respectively. researchgate.net For example, a DFT study on pyridine dicarboxylic acids concluded that the 2,3-isomer would be a high-performing anti-corrosive agent due to its favorable electronic properties for adsorption. researchgate.net This theoretical work supports the experimental findings that the molecular structure dictates the efficiency of surface film formation.

Applications as Corrosion Inhibitors (mechanistic studies of derivatives)

Derivatives of pyridine are widely recognized as effective corrosion inhibitors for various metals and alloys, especially in acidic media. researchgate.net The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion reactions. nih.gov Mechanistic studies using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that many pyridine derivatives function as mixed-type inhibitors. researchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. researchgate.net

The inhibition efficiency of these compounds is highly dependent on their concentration, molecular structure, and the nature of substituents on the pyridine ring. researchgate.net The presence of heteroatoms such as nitrogen and sulfur, along with aromatic rings, enhances their ability to coordinate with the metal surface and form a durable protective layer. nih.govmdpi.com For example, studies on pyridine-2-thiol (B7724439) have shown that the presence of both nitrogen and sulfur heteroatoms leads to strong chemisorption on brass surfaces, significantly reducing the corrosion rate in sulfuric acid. mdpi.comnih.gov

The effectiveness of these inhibitors generally increases with concentration up to an optimal point, where surface coverage approaches a maximum. nih.gov The adsorption process for many pyridine derivatives on metal surfaces has been found to follow the Langmuir adsorption isotherm, which typically suggests the formation of a monolayer of inhibitor on the surface. researchgate.netmdpi.com

Interactive Data Table: Corrosion Inhibition Efficiency of a Pyridine Derivative

The table below summarizes the corrosion inhibition performance of a Schiff base derivative, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO), on mild steel in a 1 M HCl solution at various concentrations. The data is derived from weight loss measurements.

Inhibitor Concentration (mM)Corrosion Rate (CR) (mm/year)Inhibition Efficiency (IE%)
0.025.1-
0.15.378.9
0.22.888.8
0.31.892.8
0.41.195.6
0.50.896.9

Data sourced from a study on Schiff base derivatives as corrosion inhibitors. nih.gov

Biological and Mechanistic Studies Non Clinical Focus

Investigation of Enzyme Modulation and Influence on Biological Pathways

The pyridine (B92270) ring, a central feature of Pyridine-2,3-diamine, is a substrate for various enzymatic modifications, highlighting its role in biological pathways. A key example is the action of 6-Hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), a flavoprotein involved in the nicotine (B1678760) degradation pathway in Pseudomonas putida. nih.gov This enzyme catalyzes the β-hydroxylation of the pyridine ring of HSP, a process that results in the cleavage of a carbon-carbon bond and the production of 2,5-dihydroxypyridine (B106003) and succinate (B1194679). nih.gov

The catalytic mechanism of HspB has been investigated in detail. The enzyme utilizes NADH to reduce its flavin cofactor. nih.gov In the presence of oxygen, this reduced flavoenzyme forms a C(4a)-hydroperoxyflavin intermediate, which has a characteristic absorbance maximum at approximately 400 nm. nih.gov This reactive intermediate then interacts with the substrate, HSP, leading to the formation of the final products. nih.gov Isotope labeling studies have confirmed that the new oxygen atom incorporated into the succinate product is derived from H₂O. nih.gov This detailed mechanistic understanding of how enzymes like HspB interact with and modify pyridine derivatives provides a foundation for understanding their metabolic fate and potential for bio-activation.

Design and Synthesis of Pyridine-2,3-diamine Derivatives as Biological Probes

Pyridine-2,3-diamine serves as a valuable starting material for the synthesis of more complex molecules designed as probes to investigate biological systems. arkat-usa.orgresearchgate.net Its vicinal diamine functionality makes it an ideal precursor for creating fused heterocyclic systems like 4-azabenzimidazoles (IUPAC: 1H-imidazo[4,5-b]pyridines), which are frequently found in small-molecule drugs due to their wide range of biological activities. arkat-usa.orgresearchgate.net

Researchers have developed efficient methods for synthesizing these derivatives. For instance, reacting 2,3-diaminopyridine (B105623) or its 5-bromo analogue with various substituted benzaldehydes provides access to a series of 2-phenyl-4-azabenzimidazole derivatives. arkat-usa.orgresearchgate.net In a related synthesis, the regioselective condensation of 2,3-diamino-5-bromopyridine (B182523) with substituted benzaldehydes under mild acidic conditions yields 2-amino-5-bromo-3-(phenylimino)pyridine derivatives. arkat-usa.org These imino compounds can be further reduced using sodium cyanoborohydride to the corresponding 2-amino-5-bromo-3-(phenylamino)pyridine analogues. arkat-usa.org

These synthesized compounds have been used in bioassays to explore their potential as therapeutic agents, particularly against parasitic protozoans. A number of the 4-azabenzimidazole and related derivatives have shown promising and selective activity against Trypanosoma brucei, the parasite responsible for African Sleeping Sickness, with IC₅₀ values as low as 1.3 µM. arkat-usa.org This strategic design and synthesis of derivatives from a common pyridine-2,3-diamine core allows for systematic exploration of structure-activity relationships and the identification of potent biological probes. arkat-usa.orgresearchgate.net

Evaluation of Antimicrobial Activity of Synthesized Derivatives (correlation with structure)

Derivatives of pyridine are extensively evaluated for their antimicrobial properties against a wide spectrum of bacteria and fungi. nih.gov The chemical structure of these derivatives is directly correlated with their antimicrobial efficacy, a concept explored through structure-activity relationship (SAR) studies. researchgate.netnih.gov

A study involving a series of newly synthesized pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity. researchgate.net The compounds were tested against the microbial strains Escherichia coli, Bacillus mycoides, and Candida albicans. researchgate.net As shown in the table below, specific derivatives exhibited significant zones of inhibition, highlighting the impact of their unique structures. researchgate.net

CompoundMicrobial StrainMax. Inhibition Zone (mm)
12a Bacillus mycoides33
15 Candida albicans29
Data sourced from a study on novel biologically active pyridine derivatives. researchgate.net

SAR analyses reveal that the presence and position of certain functional groups on the pyridine scaffold are crucial for activity. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) have been found to enhance biological activity. nih.gov For example, nicotinic acid benzylidene hydrazide derivatives featuring nitro and dimethoxy substituents were found to be among the most active against strains like Staphylococcus aureus, B. subtilis, and E. coli. nih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to lower activity. nih.gov The incorporation of an additional heterocyclic ring into the pyridine compound has also been shown to improve therapeutic properties. nih.gov

The minimum inhibitory concentration (MIC) is a key metric used to quantify antimicrobial potency. Studies on various pyridine derivatives have yielded a range of MIC values, demonstrating varied effectiveness.

Derivative ClassCompound ExampleTest OrganismMIC (µg/mL)
Mannich Bases12 B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5
Mannich Bases15 B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5
Isonicotinic Acid HydrazidesBr, OCH₃, Cl substituted Various bacteria and fungiBetter than Norfloxacin
Data compiled from research on various pyridine derivatives. nih.gov

These findings underscore the principle that modifying the periphery of the pyridine-2,3-diamine core can systematically tune the antimicrobial potency of the resulting molecules.

Exploration of Antiviral Activity of Pyridine Derivatives

The pyridine scaffold is a privileged structure in the development of antiviral agents, with various derivatives showing good activity against a range of viruses, including HIV, Hepatitis B (HBV), Hepatitis C (HCV), Respiratory Syncytial Virus (RSV), and coronaviruses. nih.govnih.gov The mechanism of action for these derivatives is often multifaceted, involving the inhibition of key viral processes. nih.gov Documented mechanisms include the inhibition of reverse transcriptase (RT), polymerase, and viral maturation, as well as the suppression of viral thymidine (B127349) kinase and RNase H activity. nih.gov

Recent research has focused on the design of novel pyridine derivatives specifically targeting viral enzymes. For instance, a series of Imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against Human Immunodeficiency Virus type-1 (HIV-1) and type-2 (HIV-2). rsc.org One of the synthesized compounds, 4a , demonstrated notable activity against both viral strains. rsc.org

CompoundVirusEC₅₀ (µg/mL)
4a HIV-182.02
4a HIV-247.72
Data from in vitro evaluation of Imidazo[1,2-a]pyridine-Schiff base derivatives. rsc.org

To understand the interaction at a molecular level, computational methods like molecular docking are employed. These studies help to elucidate the binding mechanism of the synthesized compounds with viral targets, such as HIV reverse transcriptase. rsc.org In the context of the SARS-CoV-2 pandemic, pyridine derivatives were investigated as potential inhibitors of key viral proteins, with one study identifying Terpyridine as having significant inhibitory potential based on molecular docking simulations. nih.gov This continuous exploration of pyridine derivatives highlights their potential as a versatile platform for discovering new antiviral therapies. nih.govrsc.org

Q & A

Q. What are the standard protocols for synthesizing Pyridine-2,3-diamine dihydrochloride, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via alkylation or substitution reactions starting from pyridine derivatives. For example, 2-N-ethylthis compound is synthesized by reacting 2,3-diaminopyridine with ethyl halides under controlled conditions . Key optimization parameters include:

  • Temperature : Maintaining 40–60°C to prevent side reactions.
  • pH : Using acidic media (e.g., HCl) to stabilize intermediates and improve salt formation.
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency.
    Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of amino groups and the pyridine backbone. For example, the diamine protons resonate at δ 6.8–7.2 ppm in D2_2O .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and a water/acetonitrile gradient .
  • Mass spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 174.1 for the free base) .

Q. What safety precautions are essential when handling this compound in the laboratory?

While its toxicological profile is not fully characterized, precautionary measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors (GHS/CLP Regulation P261) .
  • Waste disposal : Segregate hazardous waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

Structural discrepancies in derivatives (e.g., N2-propyl or N-ethyl analogs) can lead to conflicting bioactivity results. Using SHELX or WinGX for single-crystal X-ray diffraction:

  • Determines precise bond angles and dihedral angles, clarifying steric effects on enzyme binding .
  • Identifies protonation states of amino groups, which influence interactions with biological targets like kinases or GPCRs .
    For example, a 0.5 Å shift in the pyridine ring orientation can alter binding affinity by 10-fold .

Q. What experimental strategies are effective in designing Pyridine-2,3-diamine analogs with enhanced bioactivity?

  • Bioisosteric replacement : Substitute the ethyl group with fluorinated or benzyl moieties to improve metabolic stability (e.g., 3,3-difluoro analogs show 3x higher half-life in vitro) .
  • Structure-activity relationship (SAR) studies : Test derivatives against target enzymes (e.g., fungal CYP51 for antifungal activity) using kinetic assays (IC50_{50} values) and molecular docking (AutoDock Vina) .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

  • Salt formation : Co-crystallize with counterions like citrate or phosphate to enhance solubility (e.g., 2.5x improvement in PBS) .
  • Co-solvent systems : Use 10% DMSO/water mixtures, ensuring <1% solvent interference in cell-based assays .

Q. What computational tools are suitable for modeling the interaction of Pyridine-2,3-diamine derivatives with biological targets?

  • Molecular dynamics (MD) : GROMACS simulates ligand-receptor binding over 100 ns trajectories to identify stable conformations .
  • Density functional theory (DFT) : Gaussian 09 calculates charge distribution on the pyridine ring, predicting nucleophilic attack sites .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the catalytic activity of Pyridine-2,3-diamine derivatives in metal-ion coordination?

  • Spectroscopic validation : Use UV-Vis (λ = 450–500 nm for d-d transitions) and EPR to confirm metal-ligand stoichiometry (e.g., 1:1 vs. 2:1 complexes) .
  • Control experiments : Test under inert atmospheres (N2_2/Ar) to rule out oxidation artifacts .

Methodological Best Practices

  • Crystallography : Validate structures with ORTEP-3 for thermal ellipsoid visualization and SHELXL for refinement (R-factor < 0.05) .
  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure protocol consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.